

Application Notes and Protocols: Tributyl(iodomethyl)stannane as a Hydroxymethyl Anion Equivalent

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Compound of Interest

Compound Name: *Tributyl(iodomethyl)stannane*

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These application notes provide a comprehensive overview of **tributyl(iodomethyl)stannane**, focusing on its role as a versatile hydroxymethyl anion equivalent in organic synthesis. Detailed experimental protocols, reaction data, and mechanistic diagrams are presented to facilitate its application in research and development, particularly within the pharmaceutical industry.

Introduction

Tributyl(iodomethyl)stannane is a valuable organotin reagent that serves as a stable and accessible precursor to a hydroxymethyl anion equivalent. While organotin compounds can present challenges in product purification due to residual tin byproducts, their use is often justified by the mild reaction conditions and high functional group tolerance they afford.^[1]

Tributyl(iodomethyl)stannane is an air- and moisture-stable compound, making it a convenient reagent for introducing a hydroxymethyl moiety into various organic molecules.^{[1][2]} Its utility lies in its ability to generate a highly reactive nucleophile upon transmetallation, which can then react with a range of electrophiles.

A closely related and well-documented hydroxymethyl anion equivalent is tributyl[[(methoxymethoxy)methyl]stannane].^{[3][4][5]} This reagent, upon treatment with butyllithium, generates an α -alkoxymethyl lithium species that readily adds to carbonyl compounds.^{[3][4]} Subsequent deprotection of the methoxymethyl (MOM) ether yields the

desired 1,2-diol. The reactivity profile of **tributyl(iodomethyl)stannane** is analogous, proceeding through a tin-lithium exchange to generate a nucleophilic species capable of hydroxymethylation.

Applications in Organic Synthesis

The primary application of **tributyl(iodomethyl)stannane** as a hydroxymethyl anion equivalent involves a two-step process:

- Transmetallation: The carbon-tin bond is cleaved by a strong base, typically an organolithium reagent like n-butyllithium, to generate a highly nucleophilic α -lithiomethyl species.
- Nucleophilic Addition: The resulting organolithium reagent reacts with an electrophile, such as an aldehyde or ketone, to form a new carbon-carbon bond, introducing the masked hydroxymethyl group.

This methodology is particularly useful for the synthesis of complex molecules, including functionalized heterocycles, which are prevalent scaffolds in medicinal chemistry. For instance, **tributyl(iodomethyl)stannane** is a key reagent in the Stannylamine Protocol (SnAP) for the preparation of C-substituted morpholines from aldehydes.^[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and application of **tributyl(iodomethyl)stannane** and related compounds.

Table 1: Synthesis of Tributyl(chloromethyl)stannane and **Tributyl(iodomethyl)stannane**

Step	Product	Starting Materials	Reagents	Solvent	Yield	Reference
A	Tributyl(chloromethyl)stannane	Tributyltin hydride, Paraformaldehyde	n-BuLi, Diisopropylamine, Methanesulfonifonyl chloride	THF	69-73%	[1][2]
B	Tributyl(iodomethyl)stannane	Tributyl(chloromethyl)stannane	Sodium iodide	Acetone	95-99%	[1][2]

Table 2: Application in the Synthesis of a C-Substituted Morpholine Precursor

Reactant	Product	Reagents	Solvent	Yield	Reference
DL-Alaninol	2-methyl-3-((tributylstannyly)methyl)morpholine	Sodium hydride, Tributyl(iodomethyl)stannane	THF, DMF	78%	[6]

Experimental Protocols

Protocol 1: Preparation of **Tributyl(iodomethyl)stannane**[1][2]

This two-step procedure details the synthesis of **tributyl(iodomethyl)stannane** from tributyltin hydride.

A. Tributyl(chloromethyl)stannane

- To an oven-dried 500-mL flask under a nitrogen atmosphere, add anhydrous THF (150 mL) and diisopropylamine (10.6 mL, 75.6 mmol).
- Cool the flask to 0-5 °C in an ice bath.

- Slowly add n-butyllithium (47.8 mL of a 1.6 M solution in hexanes, 75.6 mmol) dropwise over 25 minutes.
- Stir the resulting solution at 0-5 °C for 30 minutes.
- Add tributyltin hydride (18.5 mL, 68.7 mmol) dropwise over 15 minutes.
- Stir for an additional 30 minutes at 0-5 °C.
- Add paraformaldehyde (2.30 g, 76.6 mmol) in one portion and remove the ice bath.
- Stir the suspension at room temperature for 3 hours.
- Cool the reaction mixture in a dry ice-acetone bath for 30 minutes.
- Add methanesulfonyl chloride (6.40 mL, 82.7 mmol) dropwise over 10 minutes.
- Remove the cooling bath and stir at room temperature for 10 hours.
- Quench the reaction with water (100 mL) and extract with hexanes (3 x 60 mL).
- Wash the combined organic layers with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (hexanes) to afford tributyl(chloromethyl)stannane as a colorless oil.

B. Tributyl(iodomethyl)stannane

- In a 500-mL flask, dissolve tributyl(chloromethyl)stannane (10.5 g, 30.9 mmol) in acetone (125 mL).
- Add sodium iodide (9.50 g, 63.4 mmol) in one portion.
- Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
- After completion, remove the acetone under reduced pressure.
- Partition the residue between hexanes and water.

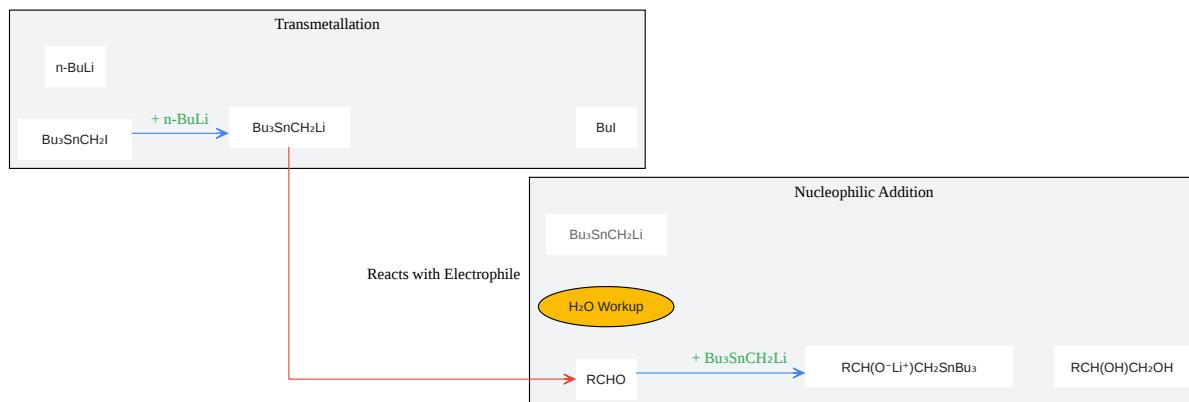
- Wash the organic layer with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate to yield **tributyl(iodomethyl)stannane** as a colorless oil. This product is often used without further purification.

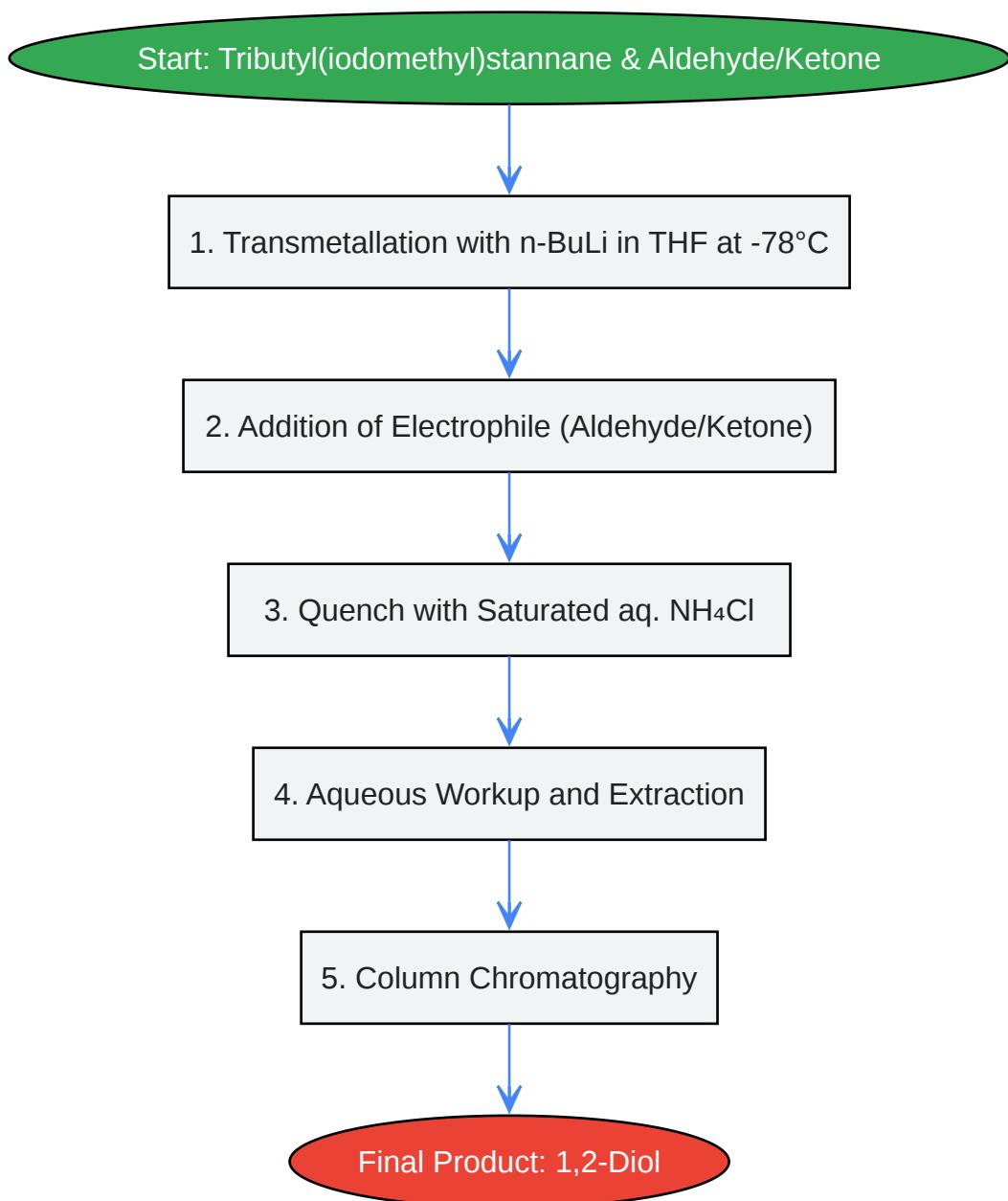
Protocol 2: Hydroxymethylation of an Aldehyde (General Procedure)

This protocol provides a general method for the hydroxymethylation of aldehydes using **tributyl(iodomethyl)stannane** as a hydroxymethyl anion equivalent, drawing analogy from the well-established reactivity of similar organostannanes.

- Dissolve **tributyl(iodomethyl)stannane** (1.1 equiv) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
- Slowly add n-butyllithium (1.05 equiv) and stir the solution at -78 °C for 1 hour to generate the tributyl(lithiomethyl)stannane intermediate.
- Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.
- Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
- Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
- Allow the mixture to warm to room temperature and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 1,2-diol product.

Diagrams





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